molecular formula C6H8 B1204751 1,4-Cyclohexadiene CAS No. 628-41-1

1,4-Cyclohexadiene

Cat. No. B1204751
CAS RN: 628-41-1
M. Wt: 80.13 g/mol
InChI Key: UVJHQYIOXKWHFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,4-Cyclohexadiene (1,4-CHD) can be synthesized through the Birch reduction using an alkali metal and a proton source in liquid ammonia or by electrolytic reduction. This process also allows for the isomerization to 1,3-CHD and disproportionation to benzene and cyclohexene or cyclohexane. Transition-metal-catalyzed cycloadditions of 1,3-dienes with alkynes offer an accessible route to functionalized 1,4-cyclohexadienes, highlighting their value as building blocks in chemical synthesis (Omae, 1978) (Hilt, 2014).

Molecular Structure Analysis

The molecular structure of 1,4-cyclohexadiene has been explored through various methods, including electron diffraction and ab initio calculations, revealing a planar conformation as the most probable. However, the existence of other nearly-planar conformations, such as the chair form, cannot be completely ruled out. These studies contribute to our understanding of the molecular geometry and electronic structure of 1,4-cyclohexadiene (Dallinga & Toneman, 1967) (Saebo & Boggs, 1981).

Chemical Reactions and Properties

1,4-Cyclohexadiene undergoes a variety of chemical reactions, including addition reactions, disproportionation, and hydrogenation. The reactivity of one of the double bonds in 1,4-CHD is distinctively lowered, affecting the outcome of these reactions. The compound's interaction with catalysts and subsequent reactions, such as the formation of π-complexes and their elimination as benzene, are crucial for understanding its chemical behavior (Omae, 1978).

Physical Properties Analysis

The study of 1,4-cyclohexadiene's physical properties, such as its phase behavior, solubility, and thermal stability, is essential for its practical applications. While specific studies on these properties were not highlighted, they are an integral part of understanding how 1,4-cyclohexadiene behaves under different conditions and can be manipulated for use in various chemical processes.

Chemical Properties Analysis

1,4-Cyclohexadiene exhibits interesting chemical properties due to its conjugated diene structure, including its polymerizability and reactivity towards various chemical reagents. Its ability to form polymers, undergo oxidation to produce diepoxides and tetraols, and react with metal cyanides and phosgene to afford conductive polymers demonstrates its chemical versatility (Omae, 1978).

Scientific Research Applications

Molecular Structure Analysis

1,4-Cyclohexadiene's molecular structure has been a subject of interest, studied using electron diffraction of the vapor. Various conformations, including planar and chair forms, have been analyzed, emphasizing the molecule's structural diversity (Dallinga & Toneman, 1967).

Radical Chemistry

The ESR spectrum of liquid 1,4-cyclohexadiene shows it forms a planar, conjugated pi radical under irradiation, a key insight into its radical chemistry and reactivity (Fessenden & Schuler, 1963).

Synthetic Applications

1,4-Cyclohexadiene derivatives are accessible via transition-metal cycloadditions, offering a versatile route to functionalized derivatives. Their utility as building blocks in chemical synthesis is highlighted, especially in Diels-Alder reactions (Hilt, 2014).

Surface Chemistry on Platinum

The behavior of 1,4-cyclohexadiene on platinum surfaces has been explored, revealing its adsorption characteristics and dehydrogenation to benzene. This study contributes to understanding surface reactions in catalysis (Su, Shen, & Somorjai, 1997).

Stereochemistry in Synthesis

Diastereotopic group selection in 1,4-cyclohexadienes aids in synthesizing complex compounds. This approach utilizes stereoinduction for creating chiral centers and has implications in asymmetric synthesis (Studer & Schleth, 2005).

Conformational Studies

The conformational preferences of 1,4-cyclohexadiene derivatives have been studied using ab initio methods, providing insights into their molecular geometries and the effects of substituents on their structure (Vessally et al., 2004).

Pyrolysis Kinetics

The pyrolysis of 1,4-cyclohexadiene follows a first-order process, and its kinetics have been thoroughly studied, enhancing understanding of thermal decomposition in cyclic olefins (Benson & Shaw, 1967).

Epoxide and Polyfunctionalized Derivatives

1,4-Cyclohexadiene serves as a starting material for synthesizing epoxy-cyclohexene diol monoacetates and other polyfunctionalized derivatives. These compounds have potential applications in natural product synthesis (Spielvogel et al., 2000).

Electronic Excited States

The study of electronic excited states of 1,4-cyclohexadiene contributes to understanding its photochemical and photophysical properties. Such insights are critical in fields like materials science and photochemistry (Frueholz et al., 1979).

Selective Hydrogenation

1,4-Cyclohexadiene's selective hydrogenation to cyclohexene using nickel complexes is a crucial reaction in synthetic chemistry, demonstrating its role in controlled hydrogenation processes (Sakai et al., 1987).

properties

IUPAC Name

cyclohexa-1,4-diene
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InChI

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJHQYIOXKWHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8
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DSSTOX Substance ID

DTXSID0060854
Record name 1,4-Cyclohexadiene
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Molecular Weight

80.13 g/mol
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Physical Description

Clear colorless liquid; [MSDSonline]
Record name 1,4-Cyclohexadiene
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Product Name

1,4-Cyclohexadiene

CAS RN

628-41-1
Record name 1,4-Cyclohexadiene
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Record name 1,4-Cyclohexadiene
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Record name 1,4-Cyclohexadiene
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Record name 1,4-Cyclohexadiene
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Record name Cyclohexa-1,4-diene
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Record name 1,4-CYCLOHEXADIENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,800
Citations
M Merchán, L Serrano-Andrés, LS Slater… - The Journal of …, 1999 - ACS Publications
The electronically excited states of the two isomers 1,3- and 1,4-cyclohexadiene are examined by means of multiconfigurational second-order perturbation (CASPT2) theory with …
Number of citations: 60 pubs.acs.org
SW Benson, R Shaw - Transactions of the Faraday Society, 1967 - pubs.rsc.org
The homogeneous gas-phase pyrolysis of 1,4-cyclohexadiene has been shown to obey the pattern of reactivity of cyclic olefins [graphic omitted] where X is O, CH2, CH2—CH2, or …
Number of citations: 97 pubs.rsc.org
M Winkler, C Romain, MAR Meier, CK Williams - Green Chemistry, 2015 - pubs.rsc.org
Epoxides derived from 1,4-cyclohexadiene (CHD), the latter produced from renewable resources via self-metathesis of plant oil derivatives, are applied as key substrates in ring-…
Number of citations: 194 pubs.rsc.org
DJ Darensbourg, WC Chung, AD Yeung… - Macromolecules, 2015 - ACS Publications
The copolymerization of 1,3-cyclohexadiene oxide (1,2-epoxy-3-cyclohexene) with CO 2 in the presence of the binary catalyst (salen)CoX or (salen)CrX and onium salts was shown to …
Number of citations: 40 pubs.acs.org
AM Felix, EP Heimer, TJ Lambros… - The Journal of …, 1978 - ACS Publications
1, 4-Cyclohexadiene is a very effective hydrogen donor for catalytic transfer hydrogenation. N-Benzyloxycarbon-yl, benzyl ester, and benzyl ether (tyrosine) protecting groups can be …
Number of citations: 397 pubs.acs.org
JH Cho, DH Oh, KS Kim, L Kleinman - The Journal of chemical physics, 2002 - pubs.aip.org
The adsorption of 1,4-cyclohexadiene on the Si(001) surface is studied by first-principles density-functional calculations within the generalized gradient approximation. The “pedestal” …
Number of citations: 25 pubs.aip.org
K Hamaguchi, S Machida, K Mukai, Y Yamashita… - Physical Review B, 2000 - APS
The adsorption state of 1, 4-cyclohexadiene on a Si (100)(2× 1) surface is studied using low-energy electron diffraction (LEED) and photoelectron spectroscopy (PES). LEED shows a …
Number of citations: 41 journals.aps.org
K Hamaguchi, S Machida, M Nagao… - The Journal of …, 2001 - ACS Publications
The adsorption state of 1,4-cyclohexadiene on a Si(100)(2×1) surface is studied with synchrotron radiation photoelectron spectroscopy (PES), high-resolution electron energy loss …
Number of citations: 46 pubs.acs.org
TW Craig, GR Harvey, GA Berchtold - The Journal of Organic …, 1967 - ACS Publications
cis-and< rons-4, 8-dioxatricyclo [5.1. 0.08-6] octane have been synthesized and their ring-opening reactions have been investigated. Aqueous acid, aqueous base, aqueous hydrogen …
Number of citations: 50 pubs.acs.org
RJ Graham, LA Paquette - The Journal of Organic Chemistry, 1995 - ACS Publications
10 11 formation of the highly reactive triene diester 6. Immediate capture of 6 with another 1 equiv of diethyl acetylenedicarboxylate in ether at 20 C afforded 7. Recourse was made …
Number of citations: 38 pubs.acs.org

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